5-(2,4-Dichlorophenyl)-2-furohydrazide 5-(2,4-Dichlorophenyl)-2-furohydrazide
Brand Name: Vulcanchem
CAS No.: 1216144-12-5
VCID: VC3015707
InChI: InChI=1S/C11H8Cl2N2O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(17-9)11(16)15-14/h1-5H,14H2,(H,15,16)
SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NN
Molecular Formula: C11H8Cl2N2O2
Molecular Weight: 271.1 g/mol

5-(2,4-Dichlorophenyl)-2-furohydrazide

CAS No.: 1216144-12-5

Cat. No.: VC3015707

Molecular Formula: C11H8Cl2N2O2

Molecular Weight: 271.1 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-Dichlorophenyl)-2-furohydrazide - 1216144-12-5

Specification

CAS No. 1216144-12-5
Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.1 g/mol
IUPAC Name 5-(2,4-dichlorophenyl)furan-2-carbohydrazide
Standard InChI InChI=1S/C11H8Cl2N2O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(17-9)11(16)15-14/h1-5H,14H2,(H,15,16)
Standard InChI Key OHUWXNFHAVKQAE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NN
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NN

Introduction

5-(2,4-Dichlorophenyl)-2-furohydrazide is a complex organic compound that combines a furohydrazide moiety with a dichlorophenyl group, making it a member of the hydrazones and furohydrazides family. This compound has garnered significant attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis of 5-(2,4-Dichlorophenyl)-2-furohydrazide

The synthesis of this compound typically involves the reaction of furoic acid derivatives with hydrazines or hydrazides in the presence of appropriate reagents. A common method involves dissolving 2-furoic acid in dimethylformamide and adding hydrazine hydrate at elevated temperatures (around 100°C). The mixture is maintained under reflux for several hours until completion, after which the product is precipitated by cooling and adding water.

Biological Activities

5-(2,4-Dichlorophenyl)-2-furohydrazide exhibits potential biological activities due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can lead to significant biological effects, making it a candidate for further research in pharmaceuticals.

Chemical Reactions and Derivatives

5-(2,4-Dichlorophenyl)-2-furohydrazide can undergo various chemical reactions, such as condensation reactions with aromatic aldehydes to form more complex hydrazone derivatives. These derivatives may exhibit enhanced biological activity.

Applications and Future Research Directions

Given its potential biological activities, 5-(2,4-Dichlorophenyl)-2-furohydrazide is of interest in the development of new therapeutic agents. Further research is needed to fully explore its applications in pharmaceuticals and other fields.

Data Table: Biological Activities

ActivityDescription
AntimicrobialPotential activity against microbial species
AnticancerPotential anticancer properties due to structural features

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator